methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate
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Overview
Description
Methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound has a fused benzene and pyrazine ring structure, making it an important molecule in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with diethyl oxalate in the presence of a base, followed by esterification . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing costs. Green chemistry approaches, such as using phosphate-based heterogeneous catalysts, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, which have significant biological activities .
Scientific Research Applications
Methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial, antiviral, and antifungal properties.
Medicine: It is investigated for its potential in treating cancer, AIDS, and other diseases.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The pathways involved often include oxidative stress, apoptosis, and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Similar in structure but with different pharmacological properties.
Cinnoline: Another nitrogen-containing heterocyclic compound with distinct biological activities.
Phthalazine: Shares structural similarities but differs in its chemical behavior.
Uniqueness
Methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate stands out due to its unique combination of antimicrobial, antiviral, and anticancer properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry .
Properties
IUPAC Name |
methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-10(14)13-8-4-3-7(11(15)16-2)5-9(8)12-6/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKFGCNLJNUYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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